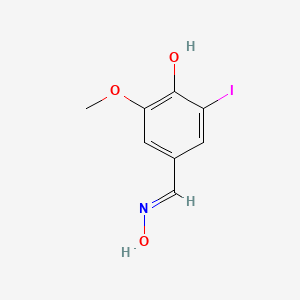

5-Iodovanillin oxime

Description

5-Iodovanillin oxime is a derivative of 5-iodovanillin (C₈H₇IO₃), a halogenated aromatic aldehyde synthesized via iodination of vanillin. The oxime is formed by replacing the aldehyde group (-CHO) with an oxime functional group (-C=N-OH), yielding a molecular formula of C₈H₈INO₃ (molecular weight: 293.06 g/mol) . The iodinated structure enhances electrophilicity and stability, making it relevant in medicinal chemistry and material science.

Properties

CAS No. |

73664-55-8 |

|---|---|

Molecular Formula |

C8H8INO3 |

Molecular Weight |

293.06g/mol |

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenol |

InChI |

InChI=1S/C8H8INO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+ |

InChI Key |

KYZYXSBHGCSDOF-ONNFQVAWSA-N |

SMILES |

COC1=C(C(=CC(=C1)C=NO)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- 5-Iodovanillin Oxime : Features an iodinated aromatic ring and oxime group, enabling hydrogen bonding and halogen interactions.

- Naringin-Derived Oxime (Compound 2a): A flavonoid oxime with demonstrated MIC = 62.5 µg/mL (antibacterial) and IC₅₀ = 3.7 µg/mL (antioxidant), outperforming other hydrazones and oximes in its class .

- Di(1H-tetrazol-5-yl) Methanone Oxime: A heterocyclic oxime with high thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding .

- 4-Methylpentan-2-one Oxime : An aliphatic oxime classified as Acute Tox. 4 (harmful if swallowed) and irritant, highlighting structural dependence of toxicity .

Physicochemical Properties

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to correlate this compound modifications with biological activity?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains). Test in high-throughput assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (PCA or PLS) to identify critical descriptors (e.g., logP, H-bond donors). Validate findings with molecular docking against target proteins .

Tables for Quick Reference

Q. Table 1. Key Synthetic Conditions for this compound Derivatives

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Iodination | I₂, HNO₃, 0–5°C | 60–75% | |

| Methyl Ether Cleavage | AlCl₃, pyridine, 60°C | 85–90% | |

| O-Alkylation | Methyl iodide, DBU/DMF, 80°C | 70–80% |

Q. Table 2. Analytical Techniques for Purity and Structure Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| LC/MS | Quantify oxime metabolites | Column: C18, gradient elution |

| ¹H NMR | Confirm regioselective modifications | Solvent: CDCl₃, 400 MHz |

| HRMS | Identify trace impurities | Resolution: >30,000 FWHM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.